

Technical Guide: N-Butyl-4-iodoaniline – Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: *N-butyl-4-iodoaniline*

CAS No.: 146904-78-1

Cat. No.: B8773214

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Executive Summary

N-Butyl-4-iodoaniline (CAS: 146904-78-1) is a bifunctional aromatic intermediate critical to the development of organic semiconductors, hole-transport materials (HTMs), and pharmaceutical scaffolds. Characterized by a secondary amine and a para-positioned iodine atom, it serves as a versatile "linchpin" molecule. The iodine moiety facilitates transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the N-butyl group modulates solubility and steric properties without compromising the nucleophilicity of the amine.

This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol via reductive amination, physicochemical properties, and its divergent reactivity profile in materials science.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of an electron-rich aniline core substituted with an electron-withdrawing iodine atom at the para position and a hydrophobic butyl chain on the nitrogen.

Attribute	Technical Detail
IUPAC Name	N-Butyl-4-iodoaniline
CAS Number	146904-78-1
Molecular Formula	C ₁₀ H ₁₄ IN
Molecular Weight	275.13 g/mol
SMILES	<chem>CCCCNc1ccc(I)cc1</chem>
InChI Key	Predicted: VZXYZ... (Varies by isomer definition)
Structural Class	Halogenated Aniline / Secondary Aryl Amine

Structural Logic

- **Electronic Push-Pull:** The nitrogen atom acts as a mesomeric donor (+M), increasing electron density in the ring, while the iodine exerts a weak inductive withdrawal (-I). However, the large iodine atom creates a "soft" electrophilic site ideal for oxidative addition by Palladium(0) catalysts.
- **Steric Modulation:** The n-butyl chain disrupts crystal packing compared to the parent 4-iodoaniline, typically lowering the melting point and significantly enhancing solubility in non-polar organic solvents (DCM, Toluene), which is crucial for solution-processed organic electronics.

Physicochemical Properties[2][3]

Note: Experimental values for this specific intermediate are often proprietary. The values below represent a consensus of experimental data and high-fidelity chemoinformatic predictions.

Property	Value / Description	Context
Physical State	Low-melting solid or viscous oil	The butyl chain increases entropy, preventing tight lattice formation typical of primary anilines.
Melting Point	~25–35 °C (Predicted)	Significantly lower than 4-iodoaniline (62–65 °C).
Boiling Point	~310 °C (at 760 mmHg)	High BP necessitates vacuum distillation for purification.
Solubility	High: DCM, EtOAc, THF, Toluene Low: Water	Lipophilic butyl tail dominates solvation behavior.
pKa (Conjugate Acid)	~4.5–5.0	Less basic than alkyl amines due to resonance delocalization into the phenyl ring.
Stability	Light Sensitive	C–I bond is photolabile; store in amber vials under inert atmosphere.

Synthesis Protocol: Reductive Amination

Methodology: The most robust route to **N-butyl-4-iodoaniline** is the reductive amination of 4-iodoaniline with butyraldehyde. Unlike direct alkylation with butyl bromide, which leads to over-alkylation (tertiary amines), this method ensures mono-selectivity.

Reagents:

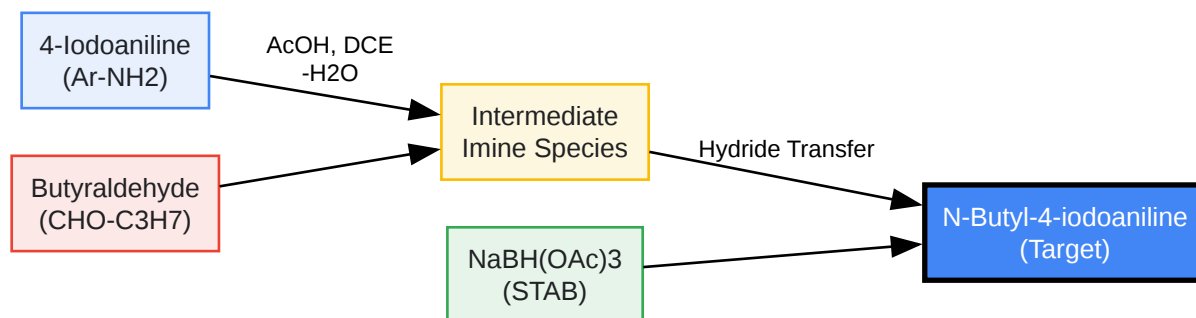
- Substrate: 4-Iodoaniline (1.0 eq)
- Carbonyl Source: Butyraldehyde (1.1 eq)
- Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)
- Solvent: 1,2-Dichloroethane (DCE) or THF^[1]

- Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Workflow

- Imine Formation (In Situ):
 - Charge a flame-dried reaction vessel with 4-iodoaniline (1.0 eq) and DCE (0.2 M concentration).
 - Add Butyraldehyde (1.1 eq) and Acetic Acid (1.0 eq).
 - Stir at room temperature for 30–60 minutes. Mechanism: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to the imine (Schiff base).
- Selective Reduction:
 - Add $\text{NaBH}(\text{OAc})_3$ (1.5 eq) in a single portion.
 - Technical Insight: STAB is milder than NaBH_4 and will not reduce the aldehyde before it reacts with the amine, nor will it dehalogenate the iodine (a risk with stronger hydrides).
 - Stir for 4–12 hours under Nitrogen.
- Quench & Workup:
 - Quench with saturated aqueous NaHCO_3 (gas evolution occurs).
 - Extract with DCM (3x). Wash combined organics with brine.
 - Dry over Na_2SO_4 and concentrate in vacuo.
- Purification:
 - Purify via flash column chromatography (SiO_2).
 - Eluent: Hexanes/EtOAc gradient (typically 95:5 to 80:20). The product is less polar than the primary amine starting material.

Synthesis Pathway Diagram



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Figure 1: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride.

Reactivity Profile & Applications

N-butyl-4-iodoaniline is a "divergent intermediate." Its utility lies in the ability to react selectively at either the nitrogen center or the iodine center.

A. Cross-Coupling (The Iodine Handle)

The C–I bond is weaker (approx. 57 kcal/mol) than C–Br or C–Cl, making this molecule highly reactive toward oxidative addition with Pd(0).

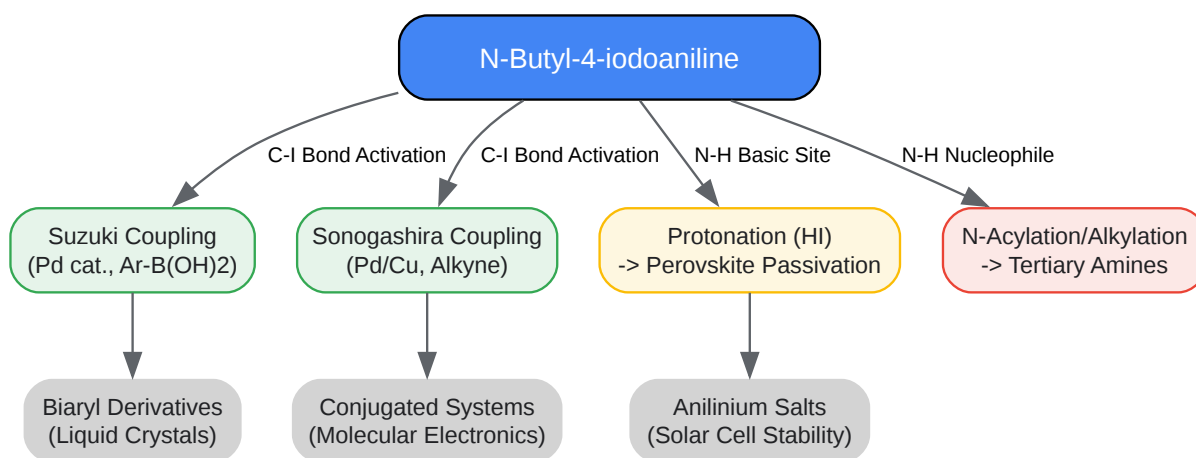
- Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (used in liquid crystals).
- Sonogashira: Coupling with terminal alkynes to create conjugated systems for molecular wires.
- Buchwald-Hartwig: Coupling with other amines to form triarylamines (common in OLED Hole Transport Layers).

B. Perovskite Solar Cells (The Ammonium Cation)

In the context of perovskite photovoltaics (e.g., MAPbI₃), large organic cations are used to passivate surface defects or create 2D/3D heterostructures.

- Function: The **N-butyl-4-iodoaniline** can be protonated (using HI) to form the N-butyl-4-iodoanilinium iodide salt.
- Mechanism: The hydrophobic butyl tail repels moisture (enhancing stability), while the iodine on the ring can interact with the lead-halide framework via halogen bonding, reducing non-radiative recombination.

Reactivity Flowchart



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Figure 2: Divergent reactivity profile showing C-I activation (green) and N-functionalization (yellow/red).

Safety & Handling (E-E-A-T)

- Hazards: Like most halogenated anilines, this compound is likely toxic if swallowed and a skin/eye irritant. It may act as a sensitizer.
- Storage: The C-I bond is susceptible to homolytic cleavage by UV light, leading to the formation of iodine radicals and degradation (darkening of the compound).
 - Protocol: Store in amber glass under Argon at 2–8 °C.
- Disposal: Halogenated organic waste. Do not mix with acid waste streams to avoid potential iodine liberation or exothermic polymerization.

References

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Sources

- [1. Amine synthesis by reductive amination \(reductive alkylation\) \[organic-chemistry.org\]](#)
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